molecular formula C7H9ClN2O2 B13104898 4-Chloro-6-(dimethoxymethyl)pyrimidine

4-Chloro-6-(dimethoxymethyl)pyrimidine

Cat. No.: B13104898
M. Wt: 188.61 g/mol
InChI Key: MJGPWUQXYXNDRL-UHFFFAOYSA-N
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Description

4-Chloro-6-(dimethoxymethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(dimethoxymethyl)pyrimidine typically involves the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(dimethoxymethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield various products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include methylamine and other amines, often under mild conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Scientific Research Applications

4-Chloro-6-(dimethoxymethyl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(dimethoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

4-Chloro-6-(dimethoxymethyl)pyrimidine can be compared with other similar compounds, such as:

    4-Chloro-6-(chloromethyl)pyrimidine: This compound has a similar structure but with a chloromethyl group instead of a dimethoxymethyl group. It exhibits different reactivity and applications.

    4,6-Dichloropyrimidine: This compound has two chlorine atoms at positions 4 and 6.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and applications compared to other pyrimidine derivatives.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

4-chloro-6-(dimethoxymethyl)pyrimidine

InChI

InChI=1S/C7H9ClN2O2/c1-11-7(12-2)5-3-6(8)10-4-9-5/h3-4,7H,1-2H3

InChI Key

MJGPWUQXYXNDRL-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=NC=N1)Cl)OC

Origin of Product

United States

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